N-(2-methylphenyl)propanamide
Overview
Description
“N-(2-methylphenyl)propanamide” is a compound with the molecular formula C10H13NO . It is also known as "Propanamide, N-(2-methylphenyl)-" .
Synthesis Analysis
The synthesis of “N-(2-methylphenyl)propanamide” involves the reaction of 2-bromo-6-methylacetophenone with ethylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Molecular Structure Analysis
The molecular structure of “N-(2-methylphenyl)propanamide” consists of a propanamide group attached to a 2-methylphenyl group . The average mass of the molecule is 163.216 Da and the monoisotopic mass is 163.099716 Da .
Physical And Chemical Properties Analysis
“N-(2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 298.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.8±3.0 kJ/mol and a flash point of 177.2±4.2 °C . The index of refraction is 1.557 and the molar refractivity is 50.0±0.3 cm3 .
Scientific Research Applications
Pharmacokinetics and Metabolism
Research has focused on understanding the pharmacokinetics and metabolism of related compounds, highlighting their potential therapeutic applications and the importance of molecular properties in their development. For instance, a study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats explored molecular properties and intensive metabolic profiles, indicating the compound's promise for treating androgen-dependent diseases (Wu et al., 2006).
Detection and Analysis
The detection of specific compounds in pharmaceutical dosage forms using advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) demonstrates the critical role of structural elucidation in pharmaceutical analysis (Khan et al., 2015). Such methodologies are essential for quality control and ensuring therapeutic efficacy.
Anticancer Applications
The exploration of compounds for anticancer applications has led to the design and synthesis of various derivatives with potential therapeutic benefits. For example, quantum chemical studies on bicalutamide, a drug used in treating prostate cancer, utilized computational methods to analyze molecular properties and interactions, offering insights into its mechanism of action (Otuokere & Amaku, 2015).
Anticonvulsant Activity
Hybrid compounds derived from specific propanamides have shown broad spectra of activity in preclinical seizure models, highlighting their potential as new anticonvulsant agents. This research is crucial for developing safer and more effective treatments for epilepsy and related conditions (Kamiński et al., 2015).
Electrochemical Applications
The development of mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds with propanamide structures, for the electrocatalytic synthesis of hydrogen peroxide showcases the application of these compounds in sustainable chemical synthesis and potential industrial applications (Fellinger et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-(2-methylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZZQDJPLCJMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308475 | |
Record name | N-(2-Methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)propanamide | |
CAS RN |
19343-15-8 | |
Record name | NSC204322 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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